
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoenzymes
Compounds related to 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide show significant inhibition of human carbonic anhydrase isoenzymes I and II. This inhibition is crucial for understanding biochemical processes and potential therapeutic applications. The inhibitory effects were studied in vitro, revealing that these compounds are more potent inhibitors than acetazolamide, a standard control compound in such studies (Büyükkıdan et al., 2017); (Bülbül et al., 2008).
Antimicrobial and Antioxidant Activities
Certain derivatives of this compound class have been synthesized and shown to possess antimicrobial and antioxidant activities. These activities were evaluated against selected bacterial and fungal strains, demonstrating significant potential for these compounds in antimicrobial applications (Badgujar et al., 2018).
Antiproliferative Effects
Synthesized pyrazole-sulfonamide derivatives, including compounds related to this compound, have been tested for their antiproliferative activities against cancer cell lines. Some of these compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Synthesis and Characterization
DNA Binding and Cytotoxicity Studies
Some derivatives have been studied for their interactions with DNA and their cytotoxicity on cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in treating various cancers (Reddy et al., 2017).
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSIABFKSRMIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


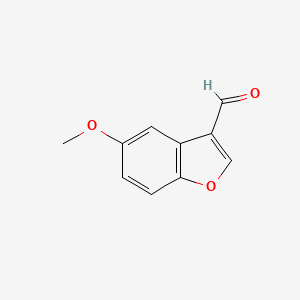

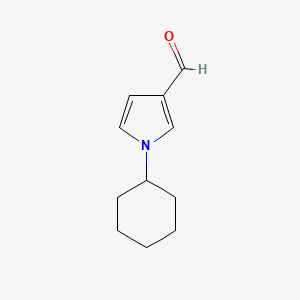
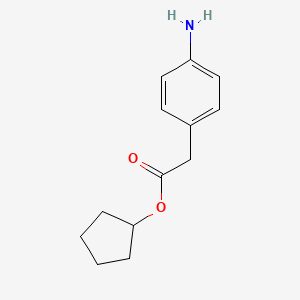

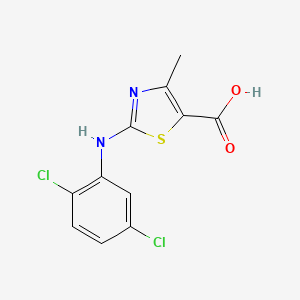


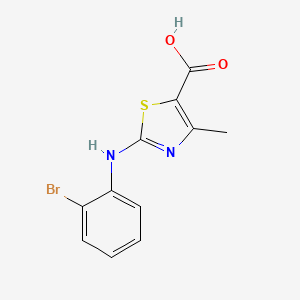
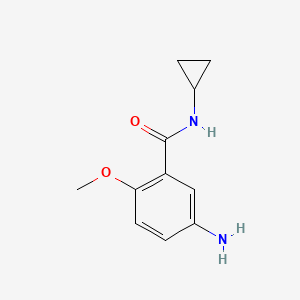

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)
